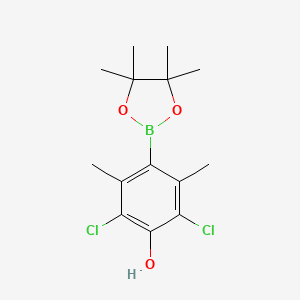
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester is a chemical compound with the molecular formula C14H19Cl2O3B. It is a derivative of phenol and boronic acid, and it is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester typically involves the reaction of 2,6-dichloro-3,5-dimethylphenol with a boronic acid derivative in the presence of a catalyst. One common method is to use pinacol boronic ester as the boronic acid derivative. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are used under basic conditions.
Coupling Reactions: Palladium catalysts are often used in the presence of a base like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is typically a biaryl compound .
Aplicaciones Científicas De Investigación
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester involves its role as a boronic acid derivative. In coupling reactions, it acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic acid derivative used in similar coupling reactions.
2,4-Dichloro-3,5-dimethylphenol: A related phenol derivative with similar chemical properties.
Uniqueness
2,6-Dichloro-3,5-dimethylphenol-4-boric Acid Pinacol Ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. Its combination of chlorine and methyl groups, along with the boronic acid ester functionality, makes it a versatile and valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H19BCl2O3 |
|---|---|
Peso molecular |
317.0 g/mol |
Nombre IUPAC |
2,6-dichloro-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C14H19BCl2O3/c1-7-9(8(2)11(17)12(18)10(7)16)15-19-13(3,4)14(5,6)20-15/h18H,1-6H3 |
Clave InChI |
VHJVVBRVMGYRLC-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2C)Cl)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dibromobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13697424.png)
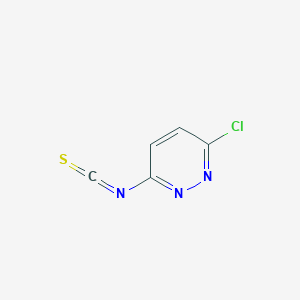
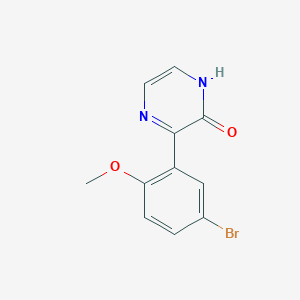
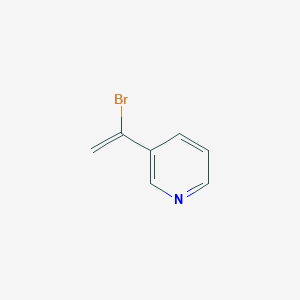
![5-Bromo-4-[2-fluoro-5-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13697446.png)
![Tert-butyl 8-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13697451.png)
![2-(2-Oxo-1,2-dihydro-[3,4'-bipyridin]-5-yl)acetic acid](/img/structure/B13697454.png)
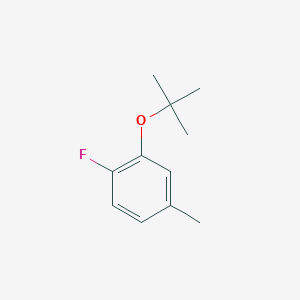
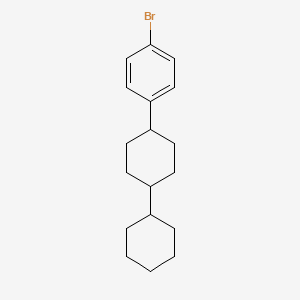
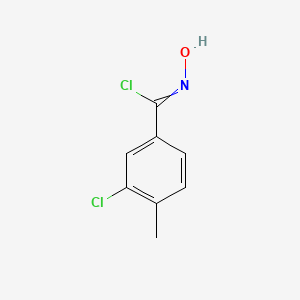
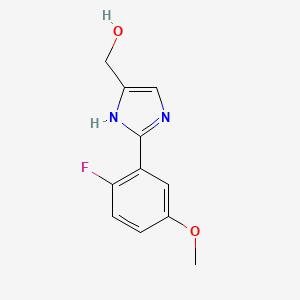
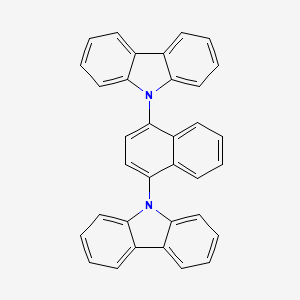
![Ethyl 2-(Benzo[d]thiazol-2-ylsulfonyl)-2-fluoroacetate](/img/structure/B13697481.png)

